2-(3,4-Methylenedioxyphenyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Methylenedioxyphenyl)nicotinic acid is a chemical compound that belongs to the class of isonicotinic acids. It is characterized by the presence of a methylenedioxyphenyl group attached to a nicotinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Methylenedioxyphenyl)nicotinic acid typically involves the condensation of 3,4-methylenedioxybenzaldehyde with nicotinic acid under specific reaction conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by acidification to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as multicomponent reactions that allow for the simultaneous formation of multiple bonds in a single step. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Methylenedioxyphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
2-(3,4-Methylenedioxyphenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of materials with specific properties, such as nonlinear optical materials
Mechanism of Action
The mechanism of action of 2-(3,4-Methylenedioxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on nicotinic acetylcholine receptors, influencing neurotransmission and other cellular processes. The compound’s effects are mediated through its ability to modulate receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
3,4-Methylenedioxyphenylpropan-2-one: A precursor in the synthesis of methylenedioxyphenethylamine compounds.
Safrole: A naturally occurring compound with a methylenedioxyphenyl group.
Isosafrole: An isomer of safrole with similar chemical properties
Uniqueness: 2-(3,4-Methylenedioxyphenyl)nicotinic acid is unique due to its combination of a methylenedioxyphenyl group with a nicotinic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)9-2-1-5-14-12(9)8-3-4-10-11(6-8)18-7-17-10/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWBTONVFHLICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.